![molecular formula C16H20FN3O2 B15363870 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a piperidinedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione typically involves multiple steps, starting with the preparation of the core piperidinedione structure. One common approach is the reaction of 3-fluoro-4-(4-piperidinyl)aniline with a suitable dicarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been explored for its potential as a ligand for various receptors and enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(4-piperidinyl)aniline: : A related compound with a similar structure but lacking the piperidinedione moiety.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: : Another fluorinated compound with a piperidine ring, used in the synthesis of antipsychotics and other drugs.
Uniqueness
3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as a ligand and its potential in drug discovery make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H20FN3O2 |
|---|---|
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
3-(3-fluoro-4-piperidin-4-ylanilino)piperidine-2,6-dione |
InChI |
InChI=1S/C16H20FN3O2/c17-13-9-11(19-14-3-4-15(21)20-16(14)22)1-2-12(13)10-5-7-18-8-6-10/h1-2,9-10,14,18-19H,3-8H2,(H,20,21,22) |
InChI-Schlüssel |
NUBLSABJYRPFPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=C(C=C2)C3CCNCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


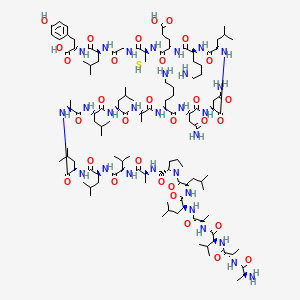

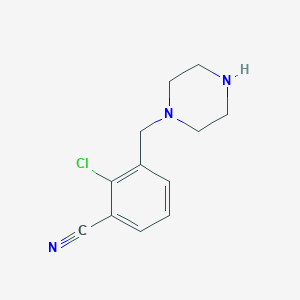
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
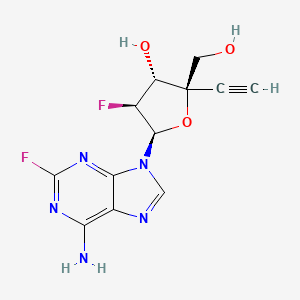

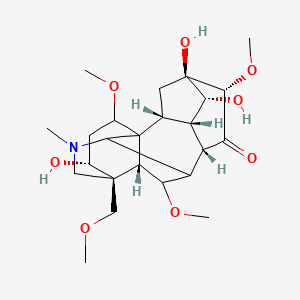
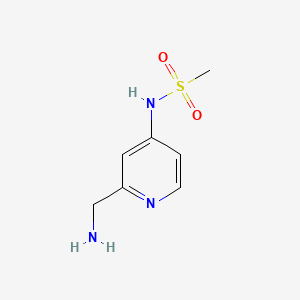
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
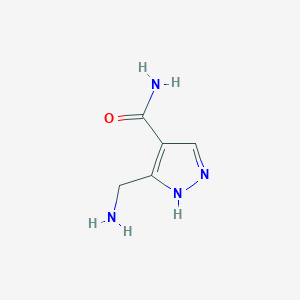



![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
